
(E)-3-(furan-2-yl)-N-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)carbamothioyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-N-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)carbamothioyl)acrylamide is a useful research compound. Its molecular formula is C18H16N4O5S2 and its molecular weight is 432.47. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-N-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)carbamothioyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-N-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)carbamothioyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential as a SARS Coronavirus Inhibitor
A key application of (E)-3-(furan-2-yl)-N-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)carbamothioyl)acrylamide has been identified in the field of virology, specifically as an inhibitor of SARS coronavirus helicase. Lee et al. (2017) discovered that this compound suppresses the enzymatic activities of SARS coronavirus helicase, showing promise as a potential therapeutic agent against SARS coronavirus. The compound demonstrated inhibitory effects with IC50 values of 2.09 ± 0.30 µM for ATP hydrolysis and 13.2 ± 0.9 µM for DNA unwinding, without significant cytotoxicity at concentrations up to 40 µM (Lee et al., 2017). Spratt et al. (2021) also reviewed the potential of such compounds, including (E)-3-(furan-2-yl)-N-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)carbamothioyl)acrylamide, as inhibitors of coronavirus helicase, suggesting their importance in developing antiviral strategies (Spratt et al., 2021).
Applications in Polymer Science and Cancer Research
El-Sonbati et al. (2018) investigated the compound's use in polymer science. They prepared polymeric complexes using a biologically active monomer derived from a novel sulfa drug, including N-[4-(5-methylisoxazol-3-ylsulfamoyl)phenyl]acrylamide. These complexes were analyzed for potential applications in cancer treatment, particularly for breast and prostate cancer (El-Sonbati et al., 2018).
Utility in Green Organic Chemistry
Jimenez et al. (2019) highlighted the role of similar compounds in green organic chemistry. They reported the synthesis of E-2-cyano-3(furan-2-yl) acrylamide using microwave radiation and explored its enantioselective ene-reduction through filamentous marine and terrestrial-derived fungi (Jimenez et al., 2019).
Antibacterial and Antifungal Properties
Several studies have explored the antibacterial and antifungal properties of derivatives of furan-2-carboxylic and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylic acids, which are structurally related to the compound . For instance, Kuticheva et al. (2015) synthesized alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylate, showing potential as antibacterial and antifungal agents (Kuticheva et al., 2015).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S2/c1-12-11-16(21-27-12)22-29(24,25)15-7-4-13(5-8-15)19-18(28)20-17(23)9-6-14-3-2-10-26-14/h2-11H,1H3,(H,21,22)(H2,19,20,23,28)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRRKNHVSTXMMN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

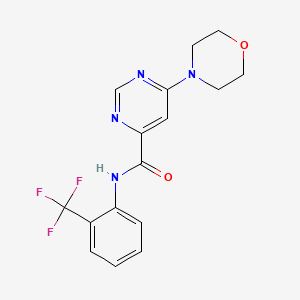
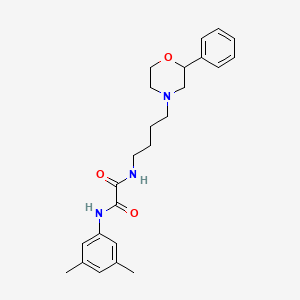
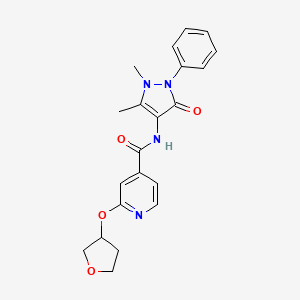
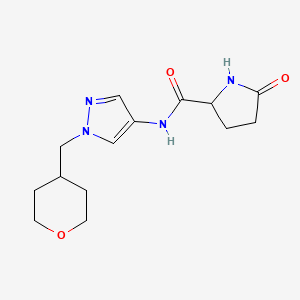
![1'-(3-Methoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2926013.png)
![{[(Isopropylanilino)carbonyl]amino}(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2926015.png)
![3-(2,5-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2926017.png)

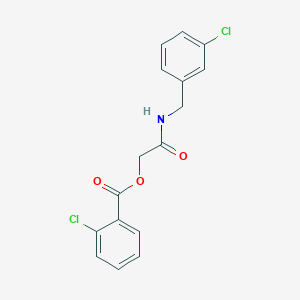
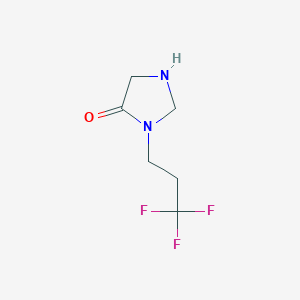
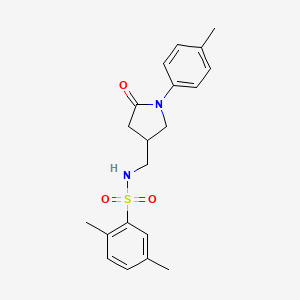
![Ethyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2926024.png)

